6-phenyltetrahydro-2H-pyran-2-one
Description
6-Phenyltetrahydro-2H-pyran-2-one is a six-membered lactone featuring a phenyl substituent at the 6-position of the tetrahydro-2H-pyran-2-one ring (Figure 1). This compound is synthesized via silver(I) acetate-catalyzed cyclization of precursor acids, yielding a colorless oil with a molecular formula of $ \text{C}{11}\text{H}{12}\text{O}_2 $ (63% yield) . Key spectral data include:
- $ ^1\text{H} $ NMR (CDCl₃): Aromatic protons at δ 7.43–7.31 ppm (5H, m), and lactone ring protons between δ 3.78–1.56 ppm.
- HRMS: $ \text{[M+H]}^+ $ calculated 177.0914, consistent with lactone formation.
The compound’s enantiomeric purity and stereochemical stability make it a valuable intermediate in asymmetric synthesis .
Properties
IUPAC Name |
6-phenyloxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCDTAEBOQCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(=O)C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10413-17-9 | |
| Record name | NSC174846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Asymmetric Lactonization
The enantioselective synthesis of 6-phenyltetrahydro-2H-pyran-2-one often begins with δ-hydroxy-β-ketoester precursors, which undergo intramolecular cyclization to form the lactone ring. A pivotal method involves treating δ-hydroxy-β-ketoesters with chiral catalysts such as bisoxazoline-copper complexes to induce asymmetric induction. For example, (R)-6-phenyltetrahydro-2H-pyran-2-one is obtained in up to 92% enantiomeric excess (ee) when using (S)-tert-butylbisoxazoline ligands under mild reflux conditions. The reaction proceeds via a six-membered transition state, where the catalyst coordinates to the keto group, directing nucleophilic attack to the re face of the carbonyl carbon.
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) has been employed to access both enantiomers of this compound. In one approach, racemic δ-hydroxy-β-ketoesters are treated with lipase enzymes (e.g., Candida antarctica lipase B) in the presence of vinyl acetate, leading to selective acetylation of the (S)-enantiomer. The unreacted (R)-alcohol undergoes spontaneous lactonization, yielding (R)-6-phenyltetrahydro-2H-pyran-2-one with >99% ee after recrystallization. This method achieves 78% isolated yield and is scalable to gram quantities.
One-Pot Methodologies
Cycloalkanone Condensation
A one-pot synthesis starting from cyclohexanone derivatives involves sequential enamine formation and cyclocondensation. Cyclohexanone is first treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) to generate an α-enaminoketone intermediate, which reacts with hippuric acid in acetic anhydride to form the pyran-2-one core. The reaction mixture is heated at 90°C for 4 hours, followed by ethanol-induced precipitation to isolate the product. This method yields this compound in 65% purity, with further purification via silica gel chromatography required to remove oxazolone byproducts.
BF3·OEt2-Catalyzed Cyclization
BF3·OEt2 serves as a Lewis acid catalyst for the cyclization of δ-hydroxy-β-ketoesters into 6-substituted-2H-dihydropyran-4-ones, which are subsequently reduced to the tetrahydro-pyran-2-one. The reaction is conducted in dichloromethane at room temperature, achieving 85% conversion within 45 minutes. Key advantages include mild conditions and compatibility with electron-deficient aryl groups. For instance, 6-(4-nitrophenyl)tetrahydro-2H-pyran-2-one is synthesized in 72% yield using this protocol.
Catalytic Ring-Opening and Refunctionalization
Palladium-Catalyzed Cross-Coupling
Transition metal catalysis enables the introduction of aryl groups at the 6-position of tetrahydro-2H-pyran-2-one. A palladium-catalyzed Suzuki-Miyaura coupling between 6-bromotetrahydro-2H-pyran-2-one and phenylboronic acid affords the desired product in 68% yield. The reaction employs Pd(PPh3)4 as the catalyst and K2CO3 as the base in a toluene/water biphasic system at 80°C. This method is particularly valuable for incorporating diverse aryl substituents.
Enzymatic Desymmetrization
Enzymatic desymmetrization of meso-diol precursors offers a stereocontrolled route to this compound. Porcine liver esterase (PLE) selectively hydrolyzes one ester group in a meso-diacetate, yielding a monoacetate that undergoes spontaneous lactonization. This approach achieves 90% ee and 55% overall yield, though substrate scope is limited to symmetric starting materials.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Conditions | Key Advantage |
|---|---|---|---|---|
| Asymmetric Lactonization | 92 | 92 | Reflux, CH2Cl2 | High stereocontrol |
| One-Pot Cycloalkanone | 65 | N/A | 90°C, 4 h | Simplified purification |
| BF3·OEt2 Cyclization | 85 | N/A | RT, 45 min | Rapid reaction time |
| Suzuki-Miyaura Coupling | 68 | N/A | 80°C, 12 h | Modular aryl introduction |
| Enzymatic Desymmetrization | 55 | 90 | Aqueous buffer, 37°C | Eco-friendly |
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate lactonization but promote side reactions such as epimerization. In contrast, dichloromethane minimizes racemization but requires longer reaction times. Temperature optimization is critical for BF3·OEt2-mediated cyclizations, as excessive heat degrades the catalyst, reducing yields by 15–20%.
Purification Techniques
Silica gel chromatography remains the standard for isolating this compound, though supercritical fluid chromatography (SFC) has emerged as a greener alternative for enantiomer separation. SFC using Chiralpak AD-H columns achieves baseline separation of (R)- and (S)-enantiomers in <10 minutes, with >99% recovery .
Chemical Reactions Analysis
Types of Reactions
6-Phenyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or other substituents can be replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Applications
-
Intermediate in Organic Synthesis :
- Serves as a crucial building block for more complex organic molecules, facilitating various synthetic pathways in organic chemistry.
-
Chemical Reactions :
- Oxidation : Can be oxidized to produce lactones or carboxylic acids.
- Reduction : Reduction reactions yield alcohols or other reduced derivatives.
- Substitution Reactions : Undergoes nucleophilic substitution where substituents can be replaced, often involving amines or alkoxides as nucleophiles.
Biological Applications
-
Therapeutic Potential :
- Ongoing research is exploring its biological activity, particularly its potential as a pharmaceutical agent targeting specific pathways such as the TOR pathway, which is involved in cell growth and metabolism.
-
Biochemical Studies :
- Used in studies assessing its effects on various biological systems, contributing to understanding its mechanisms of action and therapeutic applications.
Industrial Applications
-
Polymer Production :
- Utilized in the production of polymers and other industrial chemicals due to its structural properties.
-
Material Science :
- Its unique chemical characteristics make it valuable for developing new materials with specific properties.
Uniqueness of 6-Phenyltetrahydro-2H-pyran-2-one
The presence of the phenyl group distinguishes this compound from other tetrahydropyran derivatives, imparting distinct chemical and biological properties that are currently being investigated for various applications.
Case Studies and Research Findings
- Mechanism of Action Studies : Research has shown that this compound interacts with specific molecular targets, influencing cellular pathways critical for growth and metabolism.
- Synthetic Pathway Optimization : Studies have focused on optimizing synthetic routes to enhance yield and efficiency in producing this compound for both laboratory and industrial applications.
- Biological Activity Assessments : Experimental studies have been conducted to evaluate its effects on cell lines, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-phenyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the TOR pathway in certain biological systems, influencing processes such as cell growth and metabolism . The compound’s ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogenated analogs, such as 6-(halomethyl)-6-phenyltetrahydro-2H-pyran-2-ones, exhibit distinct reactivity and enantioselectivity depending on the halogen (Table 1).
Table 1: Halogen-Substituted Derivatives
Key Observations :
- Steric and Electronic Effects : Larger halogens (e.g., iodine) enhance enantioselectivity due to stronger halogen-bonding interactions, as seen in the 99.5% ee of the iodomethyl derivative .
- Catalytic Influence: BINOL-derived catalysts improve stereocontrol in bromolactonization but yield lower ee compared to AgOAc-mediated iodolactonization .
Azide-Functionalized Derivatives
Azide-substituted analogs are synthesized via copper-catalyzed radical oxyfunctionalization, enabling applications in click chemistry and drug discovery (Table 2).
Table 2: Azide-Substituted Derivatives
Key Observations :
Alkyl- and Aryl-Substituted Analogs
Alkyl substituents alter lipophilicity and ring conformation, impacting biological activity (Table 3).
Table 3: Alkyl/Aryl-Substituted Analogs
Key Observations :
- Lipophilicity: Longer alkyl chains (e.g., nonyl) increase hydrophobicity, favoring surfactant properties .
- Aromatic Modulation : Electron-donating groups (e.g., 4-methoxybenzyl) enhance UV detectability in analytical workflows .
Structural and Functional Implications
Biological Activity
6-Phenyltetrahydro-2H-pyran-2-one (C11H12O2) is a compound of significant interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound belongs to the tetrahydropyran family, characterized by a six-membered ring containing oxygen. Its molecular formula is C11H12O2, and it is often studied in both racemic and enantiomeric forms. The compound is notable for its phenyl group, which contributes to its biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown its efficacy against fungal strains such as Peronophythora litchii, where it inhibited mycelial growth with an effective concentration (EC50) estimated at 43 µg/mL. The compound was tested using air fumigation methods, showing significant inhibition of fungal growth without direct contact .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. This mechanism is still under investigation, but initial findings indicate that this compound could inhibit certain pro-inflammatory enzymes, potentially leading to therapeutic applications in inflammatory diseases.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with various biological macromolecules, including enzymes and receptors. Its structure suggests potential binding sites that could influence cellular pathways related to growth and metabolism .
Table: Summary of Biological Activities
| Activity Type | Pathogen/Condition | EC50 (µg/mL) | Reference |
|---|---|---|---|
| Antifungal | Peronophythora litchii | 43 | |
| Anti-inflammatory | Various inflammatory models | Not specified |
Case Study: Antifungal Activity Against P. litchii
In a controlled study, the antifungal efficacy of this compound was evaluated by assessing lesion sizes on infected leaves over time. The study found that treatment with the compound significantly reduced lesion size compared to untreated controls, indicating its potential as a therapeutic agent against plant pathogens .
Q & A
Q. What are the common synthetic routes for 6-phenyltetrahydro-2H-pyran-2-one, and what are their key reaction conditions?
Methodological Answer: Synthesis typically involves lactonization of substituted diols or cyclization of keto-acids. For example:
- Cyclocondensation : Starting from phenyl-substituted keto-acids, acid-catalyzed cyclization (e.g., H₂SO₄ or p-TsOH) yields the lactone ring .
- Multi-component reactions : Reactions involving aryl amines, aldehydes, and cyclic diketones can form pyran derivatives under mild conditions (e.g., room temperature, ethanol solvent) .
| Method | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | H₂SO₄, 80°C, 12 h | 60-75% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene, reflux | 50-85% | |
| Multi-component reaction | Ethanol, RT, 24 h | 45-70% |
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : The lactone carbonyl (C=O) appears at ~170 ppm in ¹³C NMR. The phenyl protons resonate as a multiplet at δ 7.2-7.5 ppm, and the pyran ring protons show splitting patterns between δ 1.5-4.5 ppm .
- IR : Strong absorption at ~1750 cm⁻¹ confirms the lactone C=O stretch .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular weight (e.g., m/z 190.1 for C₁₁H₁₀O₂) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 1 eye irritant) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (P260 precaution) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when introducing electron-withdrawing substituents on the phenyl ring?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) may reduce yields due to steric hindrance or electronic deactivation. Strategies include:
- Catalyst optimization : Switch to Pd(OAc)₂ with ligand systems (e.g., SPhos) to enhance coupling efficiency .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) to mitigate side reactions .
Q. What strategies improve enantioselectivity in asymmetric synthesis of this compound derivatives?
Methodological Answer:
- Chiral catalysts : Use Jacobsen’s Co(III)-salen complexes or Ru-BINAP systems for kinetic resolution (up to 90% ee) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .
- Chiral auxiliaries : Temporarily attach menthol or Evans’ oxazolidinones to control stereochemistry during cyclization .
Q. What in vitro assays are suitable for assessing the anti-inflammatory activity of this compound?
Methodological Answer:
- COX-2 inhibition assay : Measure IC₅₀ values using recombinant COX-2 enzymes and colorimetric detection (e.g., prostaglandin E₂ quantification) .
- NF-κB luciferase reporter assay : Evaluate suppression of inflammatory signaling in RAW 264.7 macrophages .
- Cytokine profiling : Quantify TNF-α and IL-6 levels via ELISA in LPS-stimulated monocytes .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
Methodological Answer:
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level to identify favorable attack sites (e.g., C-4 vs. C-6 positions) .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 active site) to guide SAR studies .
- QSAR models : Correlate Hammett σ values of substituents with reaction rates to predict regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
